![molecular formula C12H14N2OS B254391 2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C12H14N2OS, and it has a molecular weight of 242.32 g/mol. This compound is also known as N-(4-ethylphenyl)-2-(methylsulfanyl)acetamide or ET-1.
Mechanism of Action
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of metalloproteinases by binding to the active site of these enzymes. This leads to a reduction in the degradation of extracellular matrix proteins, which can have a beneficial effect on various biological processes.
Biochemical and Physiological Effects:
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of metalloproteinases and increase the expression of tissue inhibitors of metalloproteinases (TIMPs), which can have a beneficial effect on tissue remodeling processes. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can have an anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases. This compound has also been shown to have a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the use of this compound in the development of novel therapeutics for various diseases, such as cancer and cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various biological processes.
Synthesis Methods
The synthesis of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethylbenzene-1-sulfonyl chloride with sodium cyanide to form N-(4-ethylphenyl)cyanoformamidine. This intermediate is then reacted with methyl mercaptan to form 2-(methylsulfanyl)-N-(4-ethylphenyl)acetamide. Finally, the addition of acetic anhydride and sodium acetate leads to the formation of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide.
Scientific Research Applications
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to have an inhibitory effect on the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been used to study the role of endothelin-1 (ET-1), a peptide that is involved in the regulation of vascular tone, in various physiological processes.
properties
Product Name |
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-3-5-11(6-4-10)14-12(15)9-16-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
ABXYYHIIJMUFFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
Origin of Product |
United States |
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